2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core substituted with a chloro-methylphenoxy group and a dimethylamino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the chloro-methylphenoxy group and the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: K2CO3 in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The chloro-methylphenoxy group may interact with cellular receptors or enzymes, modulating their activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-4-aminonicotinonitrile
- 2-(4-Chloro-2-methylphenoxy)-4-(methylamino)nicotinonitrile
- 2-(4-Chloro-2-methylphenoxy)-4-(ethylamino)nicotinonitrile
Uniqueness
Compared to similar compounds, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVOVDZHOXUAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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